molecular formula C10H11N3O4S B028829 Sulfamethoxazole hydroxylamine CAS No. 114438-33-4

Sulfamethoxazole hydroxylamine

Cat. No. B028829
CAS RN: 114438-33-4
M. Wt: 269.28 g/mol
InChI Key: MJAMPGKHIZXVFJ-UHFFFAOYSA-N
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Description

Sulfamethoxazole hydroxylamine, also known as SMX-HA or SMX-NHOH, belongs to the class of organic compounds known as benzenesulfonamides . It is a secondary metabolite and an authentic in vivo metabolite in humans, probably formed predominantly by cytochrome P450 in the liver . It is used as an oral sulfonamide antibiotic, given in combination with trimethoprim, to treat a variety of infections of the urinary tract, respiratory system, and gastrointestinal tract .


Synthesis Analysis

Sulfamethoxazole is metabolized to the hydroxylamine in humans . The N4-hydroxylation of sulfamethoxazole to its hydroxylamine metabolite is the first step in the formation of reactive metabolites . This process is mediated by members of the CYP2C subfamily, probably CYP2C6 .


Molecular Structure Analysis

The molecular formula of Sulfamethoxazole hydroxylamine is C10H11N3O4S . Its molecular weight is 269.28 . The structure of Sulfamethoxazole hydroxylamine is similar to that of an endogenous substrate, para-aminobenzoic acid (PABA) .


Chemical Reactions Analysis

Sulfamethoxazole hydroxylamine is involved in various chemical reactions. For instance, it has been found that Fe–Mn binary oxide can remove sulfamethoxazole effectively using simultaneous co-precipitation and oxidation methods . Another study showed that sulfamethoxazole could be completely degraded within 240 minutes at an initial pH of 3.3 in an Fe (II)-activated persulfate process .


Physical And Chemical Properties Analysis

Sulfamethoxazole hydroxylamine is a white to slightly off-white crystalline powder . It has a melting point of 167 °C . It is slightly soluble in water (0.5 g/L) and benzene; slightly soluble in chloroform, diethyl ether, and isopropanol; and soluble in ethanol and methanol .

Safety And Hazards

Sulfamethoxazole hydroxylamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid contact with skin, eyes, or clothing .

Future Directions

Future research on Sulfamethoxazole hydroxylamine could focus on its biodegradation . For instance, a study suggested that a novel Fe–Mn binary oxide (FMBO) could act as an efficient catalyst to remove sulfamethoxazole in hospital wastewater . Another study suggested that the Fe (II)-activated persulfate process could maintain excellent sulfamethoxazole degradation under optimum reaction conditions .

properties

IUPAC Name

4-(hydroxyamino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-7-6-10(12-17-7)13-18(15,16)9-4-2-8(11-14)3-5-9/h2-6,11,14H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAMPGKHIZXVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150731
Record name Sulfamethoxazole hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfamethoxazole hydroxylamine

CAS RN

114438-33-4
Record name Sulfamethoxazole hydroxylamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamethoxazole hydroxylamine
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Record name Sulfamethoxazole hydroxylamine
Source EPA DSSTox
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Record name 114438-33-4
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Record name SULFAMETHOXAZOLE HYDROXYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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